molecular formula C11H9N5O2 B2731014 5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-45-5

5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2731014
CAS No.: 1443279-45-5
M. Wt: 243.226
InChI Key: PIAWQPYQQYDLMQ-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 7th position, and a methyl group at the 1st position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.

Biological Activity

5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, known for their diverse biological activities, particularly as inhibitors of various protein kinases. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a fused pyrazolo-pyrimidine structure with a carboxylic acid functional group, which is crucial for its biological interactions. The presence of the methyl group at position 1 enhances its solubility and biological activity.

Anticancer Properties

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives of this scaffold have been developed as inhibitors targeting tropomyosin receptor kinases (Trks), which are implicated in various cancers. Compounds derived from this class demonstrated potent inhibitory effects, with some exhibiting IC50 values less than 5 nM against Trk receptors .

Protein Kinase Inhibition

The primary mechanism of action for this compound is through the inhibition of specific protein kinases involved in cellular signaling pathways. Studies indicate that this compound can inhibit cyclin-dependent kinase 2 (CDK2) and other serine/threonine kinases, which play vital roles in cell cycle regulation and cancer progression .

Enzymatic Activity

Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have shown potential in modulating enzymatic activities related to cancer and other diseases. For example, compounds have been identified as effective against AXL and c-MET kinases, which are associated with tumor growth and metastasis .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as β-enaminones and pyrazolamines. The synthesis pathway allows for the introduction of various substituents that can enhance biological activity and selectivity towards specific targets.

Case Study 1: Trk Inhibitors

A study focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as Trk inhibitors. The synthesized compounds were evaluated for their ability to inhibit Trk activity in vitro, showing promising results that suggest potential applications in cancer therapy .

Case Study 2: CDK2 Inhibition

In another investigation into CDK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine framework, compounds were designed using computational modeling to predict their binding affinities. Experimental validation confirmed that several derivatives exhibited significant inhibitory effects on CDK2 activity, correlating well with computational predictions .

Research Findings Summary

Study Target Activity IC50 Value
TrkInhibition< 5 nM
CDK2InhibitionVaries
AXL/c-METInhibitionNot specified

Properties

IUPAC Name

5-(1-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-15-5-3-7(14-15)8-6-9(11(17)18)16-10(13-8)2-4-12-16/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWQPYQQYDLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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